2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetamide

Lipophilicity Drug-likeness ADME prediction

2-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetamide (CAS 895459-53-7, molecular formula C19H17ClN2O3S2, molecular weight 420.9 g/mol) is a synthetic sulfonamide-thiazole hybrid compound characterized by a 4-chlorobenzenesulfonylacetamide moiety linked to a 4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl scaffold. It belongs to a broader class of thiazole-sulfonylacetamide derivatives that have been claimed in patents for therapeutic applications spanning oncology, inflammation, cardiovascular disease, neurodegenerative disorders, and infectious disease.

Molecular Formula C19H17ClN2O3S2
Molecular Weight 420.93
CAS No. 895459-53-7
Cat. No. B2443486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetamide
CAS895459-53-7
Molecular FormulaC19H17ClN2O3S2
Molecular Weight420.93
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C19H17ClN2O3S2/c1-12-3-4-14(9-13(12)2)17-10-26-19(21-17)22-18(23)11-27(24,25)16-7-5-15(20)6-8-16/h3-10H,11H2,1-2H3,(H,21,22,23)
InChIKeyORCJUIUCZVEZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetamide (CAS 895459-53-7): Procurement-Relevant Identity and Class Profile


2-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetamide (CAS 895459-53-7, molecular formula C19H17ClN2O3S2, molecular weight 420.9 g/mol) is a synthetic sulfonamide-thiazole hybrid compound characterized by a 4-chlorobenzenesulfonylacetamide moiety linked to a 4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl scaffold [1]. It belongs to a broader class of thiazole-sulfonylacetamide derivatives that have been claimed in patents for therapeutic applications spanning oncology, inflammation, cardiovascular disease, neurodegenerative disorders, and infectious disease [2]. The compound is cataloged in PubChem (CID 18573116) and is available from multiple research chemical suppliers as a specialized intermediate for medicinal chemistry and agrochemical research programs [1].

Why Generic Substitution Fails for 2-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetamide: Structural Determinants of Physicochemical Differentiation


Substituting this compound with a closely related analog—even one differing by a single substituent—fundamentally alters its computed physicochemical profile in ways that directly impact assay behavior, solubility, and target engagement potential. The specific combination of an electron-donating 3,4-dimethylphenyl group on the thiazole ring (contributing +I and hyperconjugative effects from two methyl groups) and an electron-withdrawing 4-chlorophenylsulfonyl moiety (σp Cl = +0.23) on the acetamide side creates a unique electronic push-pull architecture that is absent in analogs bearing mono-substituted, unsubstituted, or isomeric aryl groups [1]. These structural differences translate into quantifiably distinct computed XLogP3, topological polar surface area (TPSA), and molecular weight values—parameters known to govern membrane permeability, aqueous solubility, and non-specific protein binding in biological assays [1].

2-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetamide: Quantitative Comparative Evidence for Procurement Decision-Making


XLogP3 Lipophilicity: Target Compound vs. Four Closest Structural Analogs

The target compound exhibits a computed XLogP3 of 5.0, which is the highest among all four closest commercially available analogs sharing the 4-(3,4-dimethylphenyl)thiazol-2-yl core or the 4-chlorophenylsulfonylacetamide moiety. This elevated lipophilicity arises specifically from the concurrent presence of two methyl substituents on the thiazole-phenyl ring and the chlorine atom on the sulfonylphenyl ring—a combination absent in all comparators [1][2][3][4]. The 4-fluorophenylsulfonyl analog (CAS 895470-32-3) has XLogP3 = 4.5 (Δ = -0.5), the tosyl (4-methylphenylsulfonyl) analog (CAS 895444-12-9) has XLogP3 = 4.7 (Δ = -0.3), the 4-chlorophenyl-thiazole analog (CAS 895459-21-9) has XLogP3 = 4.9 (Δ = -0.1), and the unsubstituted acetamide comparator (CAS 313505-09-8) has XLogP3 = 2.9 (Δ = -2.1). A difference of 0.5–2.1 log units in XLogP3 corresponds to a predicted 3- to 126-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, non-specific protein binding, and apparent potency in cell-based assays [1].

Lipophilicity Drug-likeness ADME prediction

Molecular Weight Differentiation: Target vs. Closest Analogs

The target compound has a molecular weight of 420.9 g/mol, which places it at the upper boundary of conventional oral drug-likeness (Lipinski's Rule of Five: MW ≤ 500) but distinguishes it from its closest analogs. The fluoro analog (CAS 895470-32-3) has MW = 404.5 g/mol (Δ = -16.4 g/mol), the tosyl analog (CAS 895444-12-9) has MW = 400.5 g/mol (Δ = -20.4 g/mol), the 4-Cl-thiazole analog (CAS 895459-21-9) has MW = 427.3 g/mol (Δ = +6.4 g/mol), and the des-sulfonyl comparator (CAS 313505-09-8) has MW = 246.3 g/mol (Δ = -174.6 g/mol) [1][2][3][4][5]. The systematic MW differences reflect distinct atomic compositions (Cl vs. F vs. CH3 vs. H) that also influence polarizability (~12.7 vs. ~3.3 ų for Cl vs. F), halogen bonding potential, and metabolic stability [1].

Molecular weight Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Target vs. Des-sulfonyl Analog

The target compound has a computed TPSA of 113 Ų and 5 hydrogen bond acceptors, identical to the fluoro, tosyl, and 4-Cl-thiazole analogs (all bearing the sulfonylacetamide linker) but substantially higher than the des-sulfonyl analog (TPSA = 70.2 Ų, 3 H-bond acceptors) [1][2]. The ΔTPSA of +42.8 Ų corresponds to the contribution of the sulfonyl group (S(=O)₂), which introduces two additional hydrogen bond acceptor sites. TPSA values above 90 Ų are associated with reduced passive transcellular permeability across biological membranes, while values below 60-70 Ų favor permeation [1]. This positions the target compound in a permeability class distinct from simpler thiazole-acetamides lacking the sulfonyl bridge, with implications for blood-brain barrier penetration and oral absorption predictions.

Polar surface area Membrane permeability Oral bioavailability

Class-Level Therapeutic Application Breadth: Thiazole-Sulfonylacetamide Patent Landscape

The thiazole-sulfonylacetamide structural class to which the target compound belongs has been claimed in US patent US20080221180A1 for therapeutic applications across at least eleven distinct disease categories: cardiovascular disease, neoplasms/cancer, transplant rejection, viral infection, bacterial infection, neurodegenerative disease, platelet aggregation, lung injury, kidney disease, autoimmune disease, and asthma/allergic disease [1]. This breadth of claimed indications is not observed for simpler thiazole-acetamides lacking the sulfonyl bridge (e.g., CAS 313505-09-8), which are typically cited only as synthetic intermediates rather than bioactive pharmacophores. The patent's Markush claims encompass the 4-arylthiazol-2-yl-acetamide scaffold with sulfonyl substitution at the acetamide α-position, directly covering the target compound's core architecture [1].

Therapeutic indications Patent landscape Drug discovery

Structural Uniqueness: 3,4-Dimethylphenyl Substitution Pattern on Thiazole

The target compound bears a 3,4-dimethylphenyl group at the thiazole 4-position, which is a specific regioisomeric substitution pattern distinct from the 2,4-dimethylphenyl and 2,5-dimethylphenyl variants that are also commercially available within this chemical series [1][2]. The 3,4-dimethyl substitution places one methyl group meta and one para to the thiazole linkage, whereas the 2,4- and 2,5- isomers place a methyl group ortho to the thiazole ring. Ortho-methyl substitution introduces steric hindrance that can restrict rotational freedom of the aryl-thiazole bond, altering the conformational ensemble accessible to the molecule and potentially affecting target binding. Additionally, the electronic effect of methyl groups differs by position: para-methyl exerts a +I inductive effect and hyperconjugation, while ortho-methyl introduces steric compression that can distort the aryl-thiazole dihedral angle relative to the 3,4-isomer [1].

Regioisomer differentiation Structure-activity relationship SAR

Optimal Research and Industrial Application Scenarios for 2-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetamide (CAS 895459-53-7)


Medicinal Chemistry SAR Exploration of Sulfonamide-Thiazole Hybrid Pharmacophores

Based on the patent claims in US20080221180A1 covering thiazole-sulfonylacetamide derivatives for oncology, inflammatory, and autoimmune indications, this compound serves as a strategic entry point for structure-activity relationship (SAR) campaigns exploring the 4-chlorophenylsulfonyl-3,4-dimethylphenylthiazole substitution space [1]. Its computed XLogP3 of 5.0 and TPSA of 113 Ų provide a distinct lipophilicity-permeability profile within the series, enabling systematic exploration of how incremental halogen and methyl substitutions affect ADME parameters [2].

Regioisomer-Specific Conformational Analysis in Target Engagement Studies

The 3,4-dimethylphenyl substitution pattern on the thiazole ring avoids the steric compression inherent to ortho-substituted (2,4- or 2,5-dimethylphenyl) regioisomers, making this compound the preferred choice for studies requiring an unencumbered aryl-thiazole dihedral angle [3]. Researchers investigating the impact of aryl-thiazole coplanarity on target binding should select this compound over ortho-methyl-substituted alternatives.

Agrochemical Lead Discovery Leveraging Sulfonamide-Thiazole Hybrid Architecture

The compound has been explicitly noted for potential applications in agrochemical research, where sulfonamide-thiazole hybrids have demonstrated utility as fungicides, herbicides, and plant growth regulators [4]. The combination of electron-withdrawing (4-Cl-phenylsulfonyl) and electron-donating (3,4-dimethylphenyl) groups provides a tunable electronic profile for optimizing target-site interactions in plant or fungal enzyme systems.

Chemical Biology Probe Development for Sulfonamide-Binding Enzyme Families

The sulfonamide moiety in this compound constitutes a recognized zinc-binding group capable of coordinating to catalytic metal ions in metalloenzymes such as carbonic anhydrases and matrix metalloproteinases [5]. The compound's well-defined molecular architecture and stability under standard laboratory conditions make it suitable as a starting scaffold for developing chemical probes targeting sulfonamide-binding enzyme families, a strategy supported by literature on structurally related sulfonylacetamide-based carbonic anhydrase inhibitors [5].

Quote Request

Request a Quote for 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.